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Compound of Interest

Compound Name: 2,4,6-Trimethoxypyrimidine

Cat. No.: B078209

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxypyrimidine is a key heterocyclic compound that serves as a versatile building
block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, a
fundamental component of nucleobases, provides a privileged scaffold for the development of
novel therapeutics. While 2,4,6-trimethoxypyrimidine itself is not extensively studied for its
biological activity, its derivatives have shown significant promise in various therapeutic areas,
including oncology, neuroscience, and infectious diseases. This technical guide provides a
comprehensive review of the synthesis, chemical properties, and, most importantly, the role of
the 2,4,6-trimethoxypyrimidine core in the development of bioactive compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 2,4,6-
trimethoxypyrimidine is essential for its application in synthesis and for the characterization of
its derivatives. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of 2,4,6-Trimethoxypyrimidine
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Property Value Source
CAS Number 13106-85-9
Molecular Formula C7H10N203
Molecular Weight 170.17 g/mol
Melting Point 51-54 °C
White to off-white crystalline
Appearance
powder
- Soluble in methanol, ethanol,
Solubility

chloroform

Table 2: Spectroscopic Data for 2,4,6-Trimethoxypyrimidine

Technique

Data

Source

1H NMR (CDCls)

0 (ppm): 5.45 (s, 1H, H-5),
3.95 (s, 6H, 4,6-OCH:s), 3.88
(s, 3H, 2-OCH3)

13C NMR (CDCls)

& (ppm): 172.0 (C4, C6), 165.0
(C2), 78.0 (C5), 55.0 (4,6-
OCHs), 54.0 (2-OCHs)

IR (KBr)

v (cm~1): 2950 (C-H str.), 1590
(C=N str.), 1470 (C=C str.),
1250 (C-O str.)

Mass Spectrum (EI)

miz (%): 170 (M+, 100), 155
(M+-CHs, 80), 127 (M+-OCHs,
40)

Synthesis of 2,4,6-Trimethoxypyrimidine

The most common and efficient synthesis of 2,4,6-trimethoxypyrimidine involves a two-step

process starting from barbituric acid. The first step is the conversion of barbituric acid to 2,4,6-
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trichloropyrimidine, followed by a nucleophilic substitution with sodium methoxide.

Experimental Protocol: Synthesis of 2,4,6-
Trichloropyrimidine

This protocol is based on established methods for the chlorination of barbituric acid.[1][2][3][4]

[5]

Materials:

 Barbituric acid

e Phosphorus oxychloride (POCIs)

¢ N,N-Dimethylformamide (DMF) (catalyst)

e |ce

» Dichloromethane (CH2Cl2)

e Saturated sodium bicarbonate solution (NaHCO3)
e Brine

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of
barbituric acid (1 eq) and phosphorus oxychloride (5-10 eq) is prepared.

A catalytic amount of N,N-dimethylformamide (0.1 eq) is added cautiously.

e The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6
hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

o After the reaction is complete, the mixture is cooled to room temperature, and the excess
phosphorus oxychloride is carefully quenched by slowly pouring the mixture onto crushed
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ice.
e The aqueous mixture is extracted with dichloromethane (3 x 50 mL).

» The combined organic layers are washed with saturated sodium bicarbonate solution, water,
and brine.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure to yield crude 2,4,6-trichloropyrimidine, which can be
purified by distillation or recrystallization.

Experimental Protocol: Synthesis of 2,4,6-
Trimethoxypyrimidine

This protocol describes the nucleophilic substitution of the chlorine atoms with methoxy groups.

[6]

Materials:

2,4,6-Trichloropyrimidine

Sodium methoxide (NaOMe)

Anhydrous methanol (MeOH)

Diethyl ether

Water

Procedure:

o A solution of sodium methoxide (at least 3 eq) in anhydrous methanol is prepared in a round-
bottom flask under an inert atmosphere.

e A solution of 2,4,6-trichloropyrimidine (1 eq) in anhydrous methanol is added dropwise to the
sodium methoxide solution at 0 °C.
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 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then heated to reflux for 2-4 hours. The reaction is monitored by TLC.

e Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced
pressure.

e The residue is partitioned between diethyl ether and water.
e The aqueous layer is extracted with diethyl ether (3 x 30 mL).

e The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, and the solvent is evaporated to give crude 2,4,6-trimethoxypyrimidine.

e The product can be purified by column chromatography on silica gel or by recrystallization.

. . POCI3, DMF . N NaOMe, MeOH . -
Barbituric Acid 2,4,6-Trichloropyrimidine 2,4,6—Tr|meth0xypyrlmld|nej

Click to download full resolution via product page

Synthesis of 2,4,6-Trimethoxypyrimidine.

Role in Drug Discovery and Development

While direct biological activity data for 2,4,6-trimethoxypyrimidine is scarce, its importance
lies in its utility as a versatile scaffold for the synthesis of a multitude of biologically active
compounds. The methoxy groups at the 2, 4, and 6 positions can be selectively substituted with
various nucleophiles, allowing for the generation of diverse chemical libraries for drug
screening.

Anti-inflammatory and Analgesic Agents

Several studies have reported the synthesis of 2,4,6-trisubstituted pyrimidines with significant
anti-inflammatory and analgesic properties. For instance, derivatives where the 2-position is
substituted with an amino group and the 4- and 6-positions bear different aryl groups have
shown potent activity.[7] The 2,4,6-trimethoxypyrimidine core provides a convenient starting
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point for accessing such compounds through sequential nucleophilic aromatic substitution
reactions.

Kinase Inhibitors

The pyrimidine scaffold is a well-known "hinge-binding” motif in many kinase inhibitors. The
nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge
region. By elaborating the 2,4,6-trimethoxypyrimidine core with appropriate pharmacophoric
groups, potent and selective kinase inhibitors can be designed.

Dopamine Receptor Ligands

Recent research has explored derivatives of 2,4,5-trimethoxyphenyl pyrimidines as selective
dopamine D5 receptor partial agonists.[8] Although this example involves a trimethoxyphenyl
substituent rather than a trimethoxypyrimidine core, it highlights the potential of methoxy-
substituted phenyl-pyrimidine scaffolds in modulating CNS targets. This suggests that the
2,4,6-trimethoxypyrimidine core could be a valuable starting point for the design of novel
CNS-active compounds.

2,4,6-Trimethoxypyrimidine
(Core Scaffold)

Functionalization Functionalization Functionalization
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Bioactive derivatives from 2,4,6-trimethoxypyrimidine.

Conclusion

2,4,6-Trimethoxypyrimidine is a synthetically accessible and highly versatile chemical entity.
While it may not possess significant intrinsic biological activity, its true value lies in its role as a
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foundational building block in the design and synthesis of novel drug candidates. The ability to
selectively functionalize the 2, 4, and 6 positions of the pyrimidine ring provides medicinal
chemists with a powerful tool to explore chemical space and develop compounds with tailored
pharmacological profiles. Future research will undoubtedly continue to leverage the 2,4,6-
trimethoxypyrimidine scaffold to create the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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